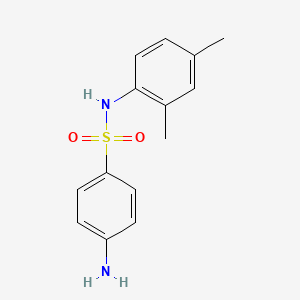

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide and its derivatives typically involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to the formation of structurally hindered isomeric forms. This process is crucial for the creation of molecular crystals with specific steric hindrances, which are linked into frameworks by hydrogen bonds (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide derivatives has been characterized using X-ray single crystal diffraction, revealing the presence of triclinic and monoclinic crystals. These structures are organized as molecular crystals, where the molecules are cross-linked into frameworks by means of C-H⋯O type hydrogen bonds. Such detailed structural characterization facilitates the understanding of the molecular interactions and steric effects influencing the compound's reactivity and properties (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide derivatives are largely influenced by their steric hindrance and electronic structure. The kinetic investigations of substitution reactions in aqueous solution correlate well with the stereo-chemical characteristics of the molecules, indicating that the compound's reactivity is significantly affected by its molecular structure (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, such as solubility, melting point, and crystal habit, are determined by its molecular structure. The presence of dimethyl groups and the sulfonamide functional group contribute to the compound's distinct physical characteristics, which can be utilized to predict its behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by the electronic distribution within the molecule. The ab initio quantum-chemical calculations reveal that charge density concentrated on the electronegative atoms is in agreement with parameters of intramolecular hydrogen bonds, providing insights into the compound's chemical behavior (Rublova et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Molecular Structure : 4-Amino-N-(2,4-dimethylphenyl)benzenesulfonamide is used in synthesizing sterically hindered organic molecules, which are characterized by X-ray single-crystal diffraction and quantum-chemical calculations of electronic structure. These compounds are significant for understanding intramolecular hydrogen bonds and kinetic investigations of substitution reactions in aqueous solutions (Rublova et al., 2017).

Biological Screening and Antibacterial Applications

Biological Potential and Enzyme Inhibition : N-Dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, including 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide variants, were synthesized and estimated for their biological potential. These compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and demonstrated enzyme inhibition potential (Aziz‐ur‐Rehman et al., 2014).

Antibacterial and α-Glucosidase Inhibition : A series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and screened for in vitro antibacterial, antienzymatic, and hemolytic activities. Some compounds showed significant antibacterial activity and good inhibition of α-glucosidase enzyme, highlighting their potential in medicinal chemistry (Abbasi et al., 2016).

Photodynamic Therapy and Photophysical Properties

- Photodynamic Therapy Application : A zinc phthalocyanine substituted with 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide derivative groups was synthesized, displaying high singlet oxygen quantum yield. This compound has significant potential for use as a Type II photosensitizer in the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Computational and Spectroscopic Studies

- Computational Studies and Spectroscopic Characterizations : Novel Schiff bases of sulfa drugs, including derivatives of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, were synthesized and characterized. These compounds were evaluated for enzyme inhibition, and molecular docking studies were performed, contributing to the understanding of their interactions at the molecular level (Alyar et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-8-14(11(2)9-10)16-19(17,18)13-6-4-12(15)5-7-13/h3-9,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWZHEGLRDAZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354965 |

Source

|

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

CAS RN |

327069-28-3 |

Source

|

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)